molecular formula C25H19N3O3S B3262117 (2E)-2-[(furan-2-yl)methylidene]-7-methyl-3-oxo-N,5-diphenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 351895-16-4

(2E)-2-[(furan-2-yl)methylidene]-7-methyl-3-oxo-N,5-diphenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B3262117
CAS No.: 351895-16-4
M. Wt: 441.5 g/mol
InChI Key: JIEDCAVWTQTOTB-HMMYKYKNSA-N
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Description

The compound “(2E)-2-[(furan-2-yl)methylidene]-7-methyl-3-oxo-N,5-diphenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” is a structurally complex heterocyclic molecule belonging to the thiazolo[3,2-a]pyrimidine family. This scaffold is characterized by fused thiazole and pyrimidine rings, which are often functionalized with diverse substituents to modulate electronic, steric, and pharmacokinetic properties. The compound features a furan-2-ylmethylidene group at position 2, a methyl group at position 7, a ketone at position 3, and diphenyl substituents at positions N and 3.

Properties

IUPAC Name

(2E)-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-N,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O3S/c1-16-21(23(29)27-18-11-6-3-7-12-18)22(17-9-4-2-5-10-17)28-24(30)20(32-25(28)26-16)15-19-13-8-14-31-19/h2-15,22H,1H3,(H,27,29)/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIEDCAVWTQTOTB-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=CO3)SC2=N1)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=CO3)/SC2=N1)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(furan-2-yl)methylidene]-7-methyl-3-oxo-N,5-diphenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of furan-2-carbaldehyde with a thiazolopyrimidine derivative under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully controlled to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(furan-2-yl)methylidene]-7-methyl-3-oxo-N,5-diphenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2E)-2-[(furan-2-yl)methylidene]-7-methyl-3-oxo-N,5-diphenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-[(furan-2-yl)methylidene]-7-methyl-3-oxo-N,5-diphenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Table 2: NMR and Crystallographic Data

Compound Name Key $ ^1H $-NMR Shifts (δ, ppm) $ ^13C $-NMR Features Crystallographic Findings Reference
(2E)-Target Compound N/A N/A N/A N/A
(2Z)-11a 2.24 (s, CH₃), 7.94 (s, =CH) 15.04 (CH₃), 165.48 (C=O) Not reported
(2Z)-11b 2.24 (s, CH₃), 8.01 (s, =CH) 14.36 (CH₃), 165.68 (C=O) Not reported
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-6-carboxylate N/A N/A Planar thiazolo-pyrimidine core; halogen-π interactions
Ethyl 2-(2-acetoxybenzylidene)-7-methyl-3-oxo-5-phenyl-6-carboxylate 2.34 (s, CH₃), 9.59 (s, NH) 171.41 (C=O), 117.54 (ArC) Non-planar conformation due to steric hindrance
  • Spectral Trends: The =CH proton in benzylidene derivatives appears downfield (~7.94–8.01 ppm) due to conjugation with the thiazolo-pyrimidine core . Crystallographic studies of ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-6-carboxylate reveal planar geometries stabilized by halogen-π interactions, whereas bulky substituents (e.g., 2-acetoxybenzylidene) induce non-planar conformations .

Biological Activity

The compound (2E)-2-[(furan-2-yl)methylidene]-7-methyl-3-oxo-N,5-diphenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound characterized by a thiazolo-pyrimidine core and various functional groups including a furan moiety and diphenyl substituents. This unique structure suggests potential biological activities that warrant further investigation.

Structural Characteristics

The specific arrangement of functional groups in this compound influences its biological activity. The thiazolo[3,2-a]pyrimidine core is known for its diverse pharmacological properties. The presence of the furan ring and diphenyl groups may enhance its interaction with biological targets.

Biological Activity Overview

Research indicates that derivatives of thiazolo-pyrimidine structures exhibit significant biological activities, particularly in anti-inflammatory and antimicrobial domains. For instance, compounds with similar structures have demonstrated inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes.

Table 1: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
Thiazolo[3,2-a]pyrimidine derivativesContains thiazole and pyrimidine ringsAntimicrobial and anti-inflammatory
Furo[2,3-d]pyrimidine analogsFuran ring fused with pyrimidineAnticancer properties
Pyrido[4,3-d]pyrimidinesPyridine fused with pyrimidineAntiviral activity

While the precise mechanism of action for This compound remains largely unexplored, preliminary studies suggest that its derivatives may effectively inhibit key enzymes involved in inflammatory pathways. Techniques such as molecular docking and surface plasmon resonance have been employed to study these interactions.

Case Studies and Research Findings

  • Antimicrobial Activity : Research has shown that compounds similar to this thiazolo-pyrimidine derivative exhibit potent antimicrobial properties. For example, certain derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against various pathogens . This highlights their potential as effective antimicrobial agents.
  • Anti-inflammatory Potential : Derivatives have been noted for their ability to inhibit COX enzymes, suggesting a role in reducing inflammation. This could make them candidates for treating inflammatory diseases .
  • Cytotoxicity Studies : A study on structurally related compounds indicated significant cytotoxic effects against cancer cell lines with IC50 values lower than established chemotherapeutics like doxorubicin . This emphasizes the potential of these compounds in cancer therapy.

Synthesis Methods

The synthesis of This compound can be achieved through various chemical methodologies optimized for yield and purity using green chemistry principles.

Q & A

Q. What are the common synthetic routes for preparing thiazolo[3,2-a]pyrimidine derivatives like this compound?

The synthesis typically involves a multi-step approach:

  • Condensation reactions : Reacting 2-aminothiazole derivatives with β-ketoesters or arylidene precursors to form the thiazolopyrimidine core. For example, ethyl carboxylate intermediates are often used, as seen in analogs with benzylidene substituents .
  • Cyclization : Intramolecular cyclization under acidic or basic conditions to stabilize the fused thiazole-pyrimidine system .
  • Functionalization : Introducing substituents (e.g., furan-2-yl, phenyl) via nucleophilic substitution or metal-catalyzed coupling. The furan-2-ylmethylidene group is incorporated through a Knoevenagel condensation .

Q. What spectroscopic and crystallographic methods are used for structural characterization?

  • X-ray diffraction : Single-crystal X-ray analysis resolves the stereochemistry and confirms the (2E)-configuration of the benzylidene group. Parameters like bond lengths (e.g., C=C in the furan-2-ylmethylidene moiety) and torsion angles are critical .
  • Spectroscopy :
  • NMR : 1H^1H and 13C^{13}C NMR identify substituents (e.g., methyl, phenyl, furan) and confirm regiochemistry .
  • IR : Stretching frequencies for carbonyl (C=O, ~1700 cm1 ^{-1}) and C=N (~1600 cm1 ^{-1}) groups validate the core structure .
    • Software : SHELXL (for refinement) and Mercury (for visualization) are standard for crystallographic analysis .

Q. How do functional groups influence the compound's reactivity?

  • Furan-2-ylmethylidene : Enhances π-conjugation, affecting electronic properties and potential bioactivity. Its electron-rich nature may facilitate interactions with biological targets .
  • Carboxamide (CONH) : Participates in hydrogen bonding, influencing solubility and crystallinity. Modifying this group (e.g., N-phenyl substitution) can alter pharmacokinetics .
  • 3-Oxo group : Acts as a hydrogen bond acceptor, critical for stabilizing interactions in enzyme-binding assays .

Q. What purification techniques are recommended for this class of compounds?

  • Column chromatography : Silica gel with gradient elution (e.g., ethyl acetate/hexane) separates isomers and removes byproducts .
  • Recrystallization : Polar solvents (e.g., ethanol, DMF) improve crystal quality for X-ray analysis .
  • HPLC : Used for high-purity isolation, particularly for analogs with closely related substituents .

Advanced Research Questions

Q. How can substituent electronic effects on the benzylidene group be systematically studied to optimize bioactivity?

  • Structure-Activity Relationship (SAR) : Replace the furan-2-yl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) substituents. Compare activity in assays (e.g., antimicrobial IC50_{50}) .
  • Computational modeling : DFT calculations predict charge distribution and frontier molecular orbitals to rationalize reactivity trends .
  • Crystallographic comparison : Analyze bond lengths and angles in analogs (e.g., fluorobenzylidene vs. dimethoxybenzylidene) to correlate electronic effects with structural distortions .

Q. How should contradictory data in biological activity studies be addressed?

  • Control experiments : Verify purity (>95% by HPLC) and exclude solvent effects (e.g., DMSO cytotoxicity) .
  • Dose-response validation : Repeat assays across multiple concentrations and cell lines to confirm reproducibility .
  • Target engagement studies : Use molecular docking (e.g., AutoDock Vina) to assess binding affinity variations due to substituent changes .

Q. What crystallographic parameters are critical for interpreting the compound's stability and polymorphism?

  • Unit cell metrics : Monitor deviations in monoclinic vs. triclinic systems (e.g., β-angle changes in P21_1/n space group) to detect polymorphism .
  • Intermolecular interactions : Hydrogen bonding (e.g., N–H···O=C) and π-π stacking distances (<4.0 Å) indicate packing efficiency and thermal stability .
  • Disorder modeling : Refine occupancy factors for flexible groups (e.g., furan ring) to avoid misinterpretation of electron density maps .

Q. How can bioactivity assays be designed to evaluate this compound's potential as a kinase inhibitor?

  • In vitro kinase profiling : Use a panel of recombinant kinases (e.g., EGFR, VEGFR) with ATP-Glo assays to measure IC50_{50} values .
  • Cellular assays : Test antiproliferative effects in cancer cell lines (e.g., MCF-7, HeLa) with MTT assays, correlating results with kinase inhibition data .
  • Molecular dynamics simulations : Simulate binding modes to identify key residues (e.g., hinge region interactions) for rational optimization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E)-2-[(furan-2-yl)methylidene]-7-methyl-3-oxo-N,5-diphenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 2
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(2E)-2-[(furan-2-yl)methylidene]-7-methyl-3-oxo-N,5-diphenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

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